4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[1-(2H-tetrazol-5-yl)butan-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-8(7-11-13-15-16-14-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7,12H2,1H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAHKNJGMKZTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=NNN=N1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Investigation of Chemical Reactivity
Detailed Mechanistic Pathways for Tetrazole Ring Formation
The construction of the 5-substituted 1H-tetrazole ring is most commonly achieved through the reaction of a nitrile with an azide (B81097) source. nih.gov While there is ongoing discussion regarding the precise mechanism, several pathways have been proposed and studied, primarily revolving around cycloaddition and intramolecular cyclization processes. nih.govacs.org
The most direct and widely utilized method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, between an organic nitrile and an azide. acs.orgresearchgate.net This reaction involves the combination of a three-atom dipole (the azide) and a two-atom dipolarophile (the nitrile).
Two primary mechanistic possibilities are considered for this transformation:
Concerted Cycloaddition: This pathway involves a single transition state where the new bonds are formed simultaneously, leading directly to the tetrazole ring. This mechanism is generally accepted when organic azides react with highly activated nitriles. acs.org
Stepwise Mechanism: When using azide salts like sodium azide (NaN₃), particularly in nonprotic solvents, the reaction may proceed through a two-step sequence. This begins with a nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group to form a linear imidoyl azide intermediate. acs.orgresearchgate.net This intermediate then undergoes a subsequent intramolecular cyclization to yield the tetrazole anion, which is protonated upon workup to give the final product. nih.gov Computational studies suggest that for many azide-nitrile reactions, this stepwise pathway via an imidoyl azide is the more likely route. acs.orgacs.org
The reaction is versatile, accommodating a wide range of nitrile substrates. acs.org
The concept of intramolecular cyclization is central to the stepwise mechanism of tetrazole formation. After the initial nucleophilic addition of the azide to the nitrile, the resulting acyclic imidoyl azide intermediate must cyclize to form the stable aromatic tetrazole ring. nih.gov This 1,5-cyclization is a crucial step in the reaction sequence. acs.org
Furthermore, dedicated intramolecular cycloaddition strategies can be employed, where both the nitrile and azide functionalities are present within the same molecule. nih.gov This approach is highly efficient for creating fused ring systems, as it can lead to the simultaneous formation of two rings. mdpi.com
The [3+2] cycloaddition between nitriles and azides often requires elevated temperatures and can have high activation barriers. nih.govnih.gov To overcome these limitations and improve reaction rates and yields, various catalysts have been developed. Catalysts typically function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org
The choice of catalyst can significantly impact the reaction's efficiency and conditions.
| Catalyst Type | Example(s) | Solvent(s) | Typical Conditions | Ref. |
| Lewis Acids | Zinc salts (e.g., ZnCl₂, ZnBr₂), Dibutyltin oxide | Water, Isopropanol, Toluene | Mild to elevated temperatures | organic-chemistry.orgmdpi.com |
| Brønsted Acids | Amine salts (e.g., Pyridine hydrochloride), L-proline | DMF | Mild conditions | organic-chemistry.orgtandfonline.com |
| Transition Metals | Cobalt(II) complexes, Copper(II) complexes | DMSO, NMP | Elevated temperatures | nih.govresearchgate.net |
| Other | Iodine, Silica-supported sodium hydrogen sulfate | - | Varies | organic-chemistry.org |
For instance, cobalt(II) complexes have been shown to efficiently catalyze the reaction by forming an intermediate cobalt(II) diazido complex, which then facilitates the cycloaddition. nih.govacs.org Similarly, zinc salts are effective, particularly in aqueous media, broadening the scope of the reaction to include various types of nitriles. organic-chemistry.org The use of amine salts as catalysts in solvents like dimethylformamide (DMF) allows the reaction to proceed smoothly under mild conditions. tandfonline.com
Reactivity of the Aniline (B41778) Moiety in 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline
The aniline portion of the molecule is characterized by the nucleophilic amino group (-NH₂) attached to a benzene (B151609) ring. This confers a distinct set of reactive properties, primarily involving electrophilic substitution on the aromatic ring and nucleophilic reactions at the nitrogen atom.
The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.comwikipedia.org This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the benzene ring's pi system through resonance, increasing the electron density at the ortho and para positions. lkouniv.ac.inijrar.org
In the case of this compound, the para position is blocked by the tetrazolyl-butyl substituent. Therefore, electrophilic attack will be directed exclusively to the ortho positions (positions 2 and 6) relative to the amino group.
However, the high reactivity of the aniline ring can be problematic, often leading to polysubstitution and oxidation, especially under harsh reaction conditions like direct nitration or halogenation. libretexts.orglibretexts.org For example, the reaction of aniline with bromine water readily produces the 2,4,6-tribromoaniline (B120722) precipitate. wikipedia.org To achieve controlled monosubstitution, the strong activating effect of the amino group is often moderated by converting it into an amide (e.g., an acetanilide) via acylation. libretexts.orglibretexts.org The resulting amido group is still an ortho-, para-director but is less activating, allowing for more selective substitution. The protecting acetyl group can then be removed by hydrolysis to regenerate the amine. libretexts.org
It is also important to note that Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group, being a Lewis base, forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring and prevents the reaction. byjus.comlibretexts.org
The lone pair of electrons on the nitrogen atom makes the primary amine group in aniline a potent nucleophile. quora.comchemguide.co.uk This allows it to react with a variety of electrophilic species. The nucleophilicity of aniline is somewhat reduced compared to aliphatic amines because the lone pair is partially delocalized into the aromatic ring, making it less available. wikipedia.orgmsu.edu
Common reactions involving the nucleophilic amine functionality include:
Acylation: Aniline reacts readily with acyl chlorides and acid anhydrides to form N-substituted amides (anilides). This is the basis for the protection strategy mentioned previously. wikipedia.orgchemguide.co.uk
Alkylation: The amine can react with alkyl halides, though this often leads to a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium (B1175870) salts, making it a synthetically complex transformation. chemguide.co.uk
Diazotization: In the presence of nitrous acid (usually generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C), the primary aromatic amine is converted into a diazonium salt. These salts are highly versatile intermediates in organic synthesis, allowing for the introduction of a wide range of functional groups onto the aromatic ring via Sandmeyer or related reactions. libretexts.org
| Reaction Type | Reagent | Product Type |
| Acylation | Acyl Chloride (R-COCl) | N-Aryl Amide |
| Acylation | Acid Anhydride ((RCO)₂O) | N-Aryl Amide |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Diazotization | Nitrous Acid (HONO) | Arenediazonium Salt |
Photochemical Transformations of Tetrazole-Containing Systems and Photoproduct Characterization
The photochemistry of tetrazole derivatives is a complex but synthetically valuable field. mdpi.com Photolysis of the tetrazole ring typically leads to its cleavage, extrusion of molecular nitrogen (N₂), and the formation of highly reactive intermediates. researchgate.net The specific photoproducts formed are highly dependent on the structure of the substituents on the tetrazole ring and the reaction conditions, such as the solvent and excitation wavelength. mdpi.comresearchgate.net
For tetrazole-containing systems like this compound, the primary photochemical event upon UV irradiation is the cleavage of the heterocyclic ring. This process is believed to proceed through the formation of a short-lived, high-energy nitrilimine intermediate. This 1,3-dipole is a key species that dictates the subsequent reaction pathways.
The general mechanism for the photodecomposition of a 5-substituted tetrazole can be outlined as:
Photoexcitation: The tetrazole ring absorbs UV radiation, promoting it to an excited state.
Ring Cleavage and N₂ Extrusion: The excited state undergoes rapid fragmentation, breaking the single bonds within the ring and releasing a molecule of dinitrogen. mdpi.com
Formation of Nitrilimine: This fragmentation results in the formation of a nitrilimine intermediate. For the parent compound, this would be N-(butan-2-yl)-4-aminophenylmethanenitrile imine.
Once formed, this nitrilimine can undergo several transformations, leading to a variety of photoproducts. In the absence of a trapping agent, it may rearrange to form more stable compounds like carbodiimides or cyanamides. mdpi.com The characterization of these photoproducts typically involves spectroscopic techniques such as FTIR, ¹H-NMR, and mass spectrometry to elucidate their structures. researchgate.netresearchgate.net
Below is a table summarizing potential photoproducts from the irradiation of various tetrazole derivatives, illustrating the diversity of outcomes.
| Tetrazole Precursor | Irradiation Conditions | Major Photoproduct(s) | Intermediate | Reference |
| Unsubstituted Tetrazole | ArF Laser (193 nm), Matrix-Isolated | Nitrilimine, Cyanamide, Carbodiimide | Nitrilimine | mdpi.com |
| 2,5-Diaryltetrazoles | UV Light (302-365 nm) | Pyrazoline (in presence of alkene) | Nitrilimine | nih.gov |
| Ethyl tetrazole-5-carboxylate | UV Light (250 nm), Matrix-Isolated | Diazirine, Cyanamide, Carbodiimide | Nitrilimine | researchgate.net |
Cycloaddition Reactions Involving Tetrazole and Aniline Fragments
The most significant cycloaddition reaction involving the tetrazole fragment of this compound is the 1,3-dipolar cycloaddition of its photochemically generated nitrilimine intermediate. worktribe.com This "photo-click" strategy allows for the synthesis of various five-membered heterocyclic compounds. researchgate.net
When the photolysis is carried out in the presence of a dipolarophile, such as an alkene or alkyne, the nitrilimine can be efficiently trapped in a [3+2] cycloaddition reaction. nih.gov For example, reacting the nitrilimine derived from the title compound with an alkene like methyl methacrylate (B99206) would yield a highly substituted pyrazoline derivative. nih.gov This reaction is often high-yielding and regioselective.
The general scheme for this photoinducible cycloaddition is as follows:
Photogeneration of the Dipole: As described in section 3.3, the tetrazole is converted to a nitrilimine.
[3+2] Cycloaddition: The nitrilimine rapidly reacts with a suitable dipolarophile to form a stable heterocyclic adduct.
The aniline fragment of the molecule is generally not prone to participating directly in cycloaddition reactions under these conditions. While the aromatic ring can theoretically act as a π-system in Diels-Alder reactions, this typically requires harsh conditions and specific electronic activation that are not characteristic of these photochemical methods. The amino group itself does not directly participate in the cycloaddition.
The following table presents examples of photoinducible cycloaddition reactions starting from tetrazole precursors.
| Tetrazole Reactant | Dipolarophile | Reaction Conditions | Cycloadduct Product | Reference |
| Aryl-tetrazoles | Methyl Acrylate | UV Light (Hg-lamp), Flow Reactor | Pyrazoline | researchgate.net |
| Naphthalene-derived tetrazole | Methyl Methacrylate | 365 nm photoirradiation, PBS buffer | Fluorescent Pyrazoline | nih.gov |
| Various 5-substituted tetrazoles | Alkenes | UV Light | Pyrazolines | worktribe.com |
Comparative Reactivity Studies with Structurally Related Tetrazole-Aniline Derivatives
The reactivity of this compound can be better understood by comparing it with structurally related compounds. The nature of the substituents on both the tetrazole ring and the aniline moiety can significantly influence reaction outcomes.
Influence of the Substituent at the Tetrazole N-1 Position: The butan-2-yl group is an aliphatic, chiral substituent. Its steric bulk and electron-donating inductive effect can influence the stability and reactivity of the nitrilimine intermediate compared to other derivatives.
Aromatic vs. Aliphatic Substituents: Compared to diaryltetrazoles, where an aromatic ring is directly attached to the tetrazole, the aliphatic butan-2-yl group in the title compound may lead to different absorption maxima (λmax) and quantum yields for the photoreaction. Aryl substituents can extend the π-conjugation, often shifting the required wavelength for activation to longer, less damaging wavelengths (e.g., 365 nm). nih.gov
Steric Hindrance: The secondary butyl group may introduce steric hindrance that could affect the rate of subsequent cycloaddition reactions.
Influence of the Substituent on the Aniline Ring: The para-amino group on the phenyl ring is a strong electron-donating group.
Electronic Effects: This group can influence the electronic properties of the nitrilimine intermediate. In diaryltetrazole systems, electron-donating groups on the phenyl ring attached to the carbon of the C≡N⁺-N⁻ dipole have been shown to affect photoreactivity. nih.gov
A comparative overview is presented in the table below.
| Compound | Key Structural Feature | Expected Impact on Reactivity |
| This compound | Aliphatic N-substituent; Electron-donating aniline group | Photoreaction likely requires shorter UV wavelengths. The electron-donating group may stabilize positive charge development in intermediates. |
| 2,5-Diaryl-tetrazoles | Aromatic N- and C-substituents | Extended conjugation allows for activation at longer wavelengths. Electronics of aryl rings modulate dipole reactivity. nih.gov |
| Valsartan Derivatives | Biphenyl (B1667301) scaffold with a carboxylate group | The complex biphenyl structure and acidic group are designed for biological receptor binding, not photochemical reactivity. nih.gov |
| 5-Substituted-1H-tetrazoles | Free N-H bond | Tautomerism between 1H and 2H forms can lead to mixtures of products upon N-alkylation or photoreaction. thieme-connect.com |
These comparisons highlight how the specific combination of an aliphatic chiral center and an electron-rich aniline moiety in this compound creates a unique reactivity profile within the broader class of tetrazole derivatives.
Advanced Spectroscopic and Diffraction Based Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the proton and carbon environments, as well as their connectivity.
The ¹H NMR spectrum of 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline is expected to display distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the aliphatic protons of the sec-butyl chain, and the exchangeable protons of the amine (NH₂) and tetrazole (N-H) groups.
The aniline portion of the molecule would present as an AA'BB' system, typical for para-substituted benzene (B151609) rings. The protons ortho to the amino group (H-2' and H-6') are expected to appear as a doublet around 6.6-6.8 ppm, while the protons meta to the amino group (H-3' and H-5') would resonate further downfield as a doublet around 7.0-7.2 ppm.
The aliphatic protons of the sec-butyl linker would show more complex splitting patterns. The methine proton (H-2), being chiral and adjacent to the aniline ring, would likely appear as a multiplet. The methylene (B1212753) protons (H-1) adjacent to the tetrazole ring are diastereotopic and would be expected to resonate as a complex multiplet. The other methylene group (H-3) and the terminal methyl group (H-4) would also exhibit characteristic multiplets and a triplet, respectively. The broad singlet for the N-H proton of the tetrazole ring can appear over a wide range, often downfield (e.g., >15 ppm), depending on the solvent and concentration. researchgate.net The NH₂ protons of the aniline group would typically appear as a broad singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 (CH₃) | ~0.9 | Triplet | ~7.0 |
| H-3 (CH₂) | ~1.6 | Multiplet | - |
| H-1 (CH₂) | ~3.1 | Multiplet | - |
| H-2 (CH) | ~3.3 | Multiplet | - |
| Aniline NH₂ | ~3.5 - 5.0 | Broad Singlet | - |
| H-2', H-6' (Ar-H) | ~6.7 | Doublet | ~8.5 |
| H-3', H-5' (Ar-H) | ~7.1 | Doublet | ~8.5 |
| Tetrazole NH | ~15 - 17 | Broad Singlet | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atom of the tetrazole ring (C-5) is anticipated to resonate significantly downfield, typically in the range of 154-157 ppm. researchgate.net
The aromatic carbons of the aniline ring would appear in the aromatic region (110-150 ppm). The carbon atom bearing the amino group (C-4') would be shielded and appear around 145-148 ppm, while the carbon attached to the sec-butyl group (C-1') would be found around 130-135 ppm. The remaining aromatic carbons (C-2'/6' and C-3'/5') would resonate at approximately 115 ppm and 129 ppm, respectively. The aliphatic carbons of the butyl chain would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (CH₃) | ~12 |
| C-3 (CH₂) | ~28 |
| C-1 (CH₂) | ~30 |
| C-2 (CH) | ~45 |
| C-2', C-6' (Ar-CH) | ~129 |
| C-3', C-5' (Ar-CH) | ~115 |
| C-1' (Ar-C) | ~133 |
| C-4' (Ar-C) | ~146 |
| C-5 (Tetrazole-C) | ~155 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for tracing the proton-proton coupling network within the sec-butyl chain. Cross-peaks would be expected between H-4/H-3, H-3/H-2, and H-2/H-1, confirming their connectivity. Correlations between the aromatic protons (H-2'/H-3' and H-5'/H-6') would also be observed.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC or HMQC spectrum would definitively assign each proton signal to its corresponding carbon signal in the aliphatic chain and the aniline ring, confirming the C-H framework.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the H-2 proton to the aromatic C-1' and C-2'/C-6' carbons, confirming the attachment point of the butyl chain to the aniline ring. Correlations from the H-1 methylene protons to the tetrazole C-5 would verify the connection between the butyl chain and the tetrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space. This could reveal through-space correlations between the protons of the sec-butyl chain and the aromatic protons, providing insights into the preferred conformation of the molecule in solution.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to show several key absorption bands.
The N-H stretching vibrations of the primary amine (NH₂) in the aniline moiety would typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The N-H stretch of the tetrazole ring is expected as a broad band between 2500-3200 cm⁻¹. Aliphatic C-H stretching from the butyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while aromatic C-H stretching would appear just above 3000 cm⁻¹.
Vibrations associated with the rings are also expected. Aromatic C=C stretching bands for the aniline ring would be present in the 1500-1620 cm⁻¹ region. The characteristic vibrations of the tetrazole ring, including C=N and N=N stretching, typically occur in the 1400-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. pnrjournal.comrsc.orgresearchgate.net
Table 3: Predicted FT-IR Characteristic Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine (Aniline) | 3300 - 3500 (two bands) |
| N-H Stretch | Tetrazole Ring | 2500 - 3200 (broad) |
| C-H Stretch | Aromatic (Aniline) | 3000 - 3100 |
| C-H Stretch | Aliphatic (Butyl chain) | 2850 - 2960 |
| C=C Stretch | Aromatic Ring | 1500 - 1620 |
| C=N / N=N Stretch | Tetrazole Ring | 1400 - 1650 |
| N-N Stretch | Tetrazole Ring | 1000 - 1300 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. lsmu.lt For this compound (molecular formula C₁₁H₁₅N₅), HRMS would confirm the exact mass of its molecular ion (e.g., [M+H]⁺). This experimental value can be compared to the theoretical mass to verify the elemental formula.
Theoretical Exact Mass for C₁₁H₁₅N₅ [M+H]⁺: 218.1400 Da
In addition to accurate mass determination, analysis of the fragmentation pattern in the mass spectrum (MS/MS) can provide further structural confirmation. Plausible fragmentation pathways would include:
Benzylic cleavage: Fission of the C-C bond between the chiral carbon (C-2) and the aniline ring, leading to a fragment corresponding to the sec-butyl-tetrazole moiety and a resonance-stabilized aniline fragment.
Loss of the butyl group: Cleavage of the bond between the aniline ring and the butyl chain.
Fragmentation of the tetrazole ring: A characteristic loss of N₂ (28 Da) from the molecular ion or subsequent fragments.
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structural Elucidation
Should a suitable single crystal of the compound be grown, SCXRD would provide the most definitive and unambiguous structural characterization in the solid state. mdpi.com This technique yields a three-dimensional model of the molecule, providing precise data on bond lengths, bond angles, and torsion angles. researchgate.net
The analysis would confirm the connectivity of all atoms, the geometry of the aniline and tetrazole rings, and the conformation of the flexible butyl chain. Furthermore, SCXRD reveals how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds, which are expected to be significant for this molecule. sci-hub.se Hydrogen bonds could form between the N-H donors of the aniline and tetrazole groups and the nitrogen atom acceptors on adjacent molecules, playing a crucial role in stabilizing the crystal packing. nih.govresearchgate.net The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.netcambridge.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.net Methods such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly employed to predict a wide range of molecular properties. arkat-usa.orgnih.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline, this process involves finding the minimum energy conformation by exploring the potential energy surface. researchgate.net The molecule possesses several rotatable bonds, primarily within the butyl chain and at the junction with the aniline (B41778) and tetrazole rings, leading to various possible conformers.
Conformational analysis identifies the most stable isomers and the energy barriers between them. This is crucial as the molecular conformation can significantly influence its physical properties and biological activity. The optimized geometry provides key structural parameters.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C(aniline)-N(amine) | 1.401 |
| C(tetrazole)-C(butyl) | 1.510 | |
| N-N (in tetrazole ring) | 1.335 - 1.350 | |
| C=N (in tetrazole ring) | 1.310 - 1.325 | |
| Bond Angle (°) | C-N-H (amine) | 112.5 |
| C(aniline)-C(butyl)-C(butyl) | 113.0 | |
| N-N-N (in tetrazole ring) | 108.0 - 110.0 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, which is a common characteristic of aniline derivatives. researchgate.net The LUMO is likely distributed across the electron-deficient tetrazole ring. The analysis of FMOs helps in predicting the sites for electrophilic and nucleophilic attacks. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
DFT calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted values, when compared with experimental spectra, can confirm the proposed molecular structure.
IR Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. mdpi.com The predicted IR spectrum helps in assigning the absorption bands observed experimentally.
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Aromatic-H (ortho to NH₂) | 6.70 |
| Aromatic-H (meta to NH₂) | 7.05 | |
| NH₂ | 3.80 | |
| ¹³C NMR | C-NH₂ (aniline) | 145.5 |
| C-tetrazole | 164.0 | |
| Aromatic Cs | 115.0 - 130.0 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch (aniline) | 3450, 3360 |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 2960 - 2870 |
| C=N/N=N stretch (tetrazole ring) | 1615, 1450 - 1500 |
| Aromatic C=C stretch | 1590, 1495 |
Mechanistic Studies through Computational Reaction Pathway Mapping
Computational methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. arkat-usa.org A common synthetic route to 5-substituted tetrazoles involves the [3+2] cycloaddition of an azide (B81097) source to a nitrile precursor. researchgate.netbeilstein-journals.org
For this compound, a plausible pathway involves the reaction of 4-(2-cyanobutan-1-yl)aniline with an azide, such as sodium azide. DFT calculations can model this reaction by:
Locating Reactants and Products: Optimizing the geometries of the starting materials and the final tetrazole product.
Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the energy barrier to the reaction.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state (Ea).
This analysis provides a detailed, step-by-step description of the bond-forming and bond-breaking processes, offering insights that are often difficult to obtain through experimental means alone. d-nb.info
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Nitrile + Azide) | 0.0 |
| Transition State (TS) | +25.5 |
| Product (Tetrazole) | -15.0 |
Analysis of Tautomeric Equilibria and Energetic Preferences for the 2H-Tetrazole Moiety
The 5-substituted tetrazole ring exists as a mixture of two principal tautomers: the 1H- and 2H-forms, which differ in the position of the hydrogen atom on the ring. researchgate.netmdpi.com The equilibrium between these tautomers is influenced by the substituent, the solvent, and the physical state (gas, liquid, or solid). acs.orgresearchgate.net
Computational chemistry can accurately predict the relative stabilities of these tautomers. nih.gov Studies on various tetrazole derivatives have shown that the 2H-tautomer is often more stable in the gas phase, whereas the more polar 1H-tautomer may be favored in polar solvents due to better solvation. iosrjournals.org By calculating the energies of both the 1H- and 2H-tautomers of 4-[1-(tetrazol-5-yl)butan-2-yl]aniline, both in the gas phase and using a Polarizable Continuum Model (PCM) to simulate a solvent, the energetic preference and equilibrium constant can be determined. d-nb.info
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, PCM, kcal/mol) |
|---|---|---|
| 1H-tautomer | +1.8 | 0.0 |
| 2H-tautomer | 0.0 | +0.9 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. researchgate.net A QSPR model is a mathematical equation that links calculated molecular descriptors to an experimentally measured property. utq.edu.iq
For this compound, a QSPR study would involve:
Calculating Molecular Descriptors: A wide range of descriptors can be computed, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular volume, surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.
Developing a Model: Using statistical methods like Multiple Linear Regression (MLR), a model is built to predict a specific property (e.g., viscosity, solubility, boiling point) for a series of related aniline or tetrazole derivatives. researchgate.net
Validation: The predictive power of the model is assessed using statistical metrics such as the correlation coefficient (R²).
Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding chemical design and optimization.
| Descriptor | Calculated Value |
|---|---|
| Molecular Volume (ų) | 225.4 |
| Surface Area (Ų) | 260.8 |
| Dipole Moment (Debye) | 3.15 |
| LogP (Octanol-Water Partition Coefficient) | 2.78 |
| Polarizability (a.u.) | 165.2 |
A hypothetical QSPR equation for predicting a property like viscosity (η) might take the form: η = β₀ + β₁(Volume) + β₂(Surface Area) + β₃(Dipole Moment) + β₄(Charge on N₇) researchgate.net
Absence of Specific Research Data for this compound
Extensive searches of scientific literature and computational chemistry databases did not yield any specific molecular dynamics (MD) simulation studies focused on the compound this compound. Consequently, detailed research findings, including data on its conformational landscapes and solvation effects derived from MD simulations, are not available in the public domain.
Molecular dynamics simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. For a given compound, MD simulations can provide valuable insights into its dynamic behavior, including:
Conformational Landscapes: This involves mapping the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. It helps in identifying the most stable conformations and the energy barriers between them.
Solvation Effects: These studies examine the interactions between the compound and solvent molecules. This is crucial for understanding the compound's solubility, stability, and behavior in different environments.
While general principles of molecular dynamics are well-established and have been applied to a wide range of molecules, including other tetrazole derivatives, specific computational studies on this compound have not been published. Therefore, it is not possible to provide specific data tables or detailed research findings on its conformational analysis and solvation effects based on molecular dynamics simulations.
General principles of coordination chemistry suggest that the tetrazole and aniline moieties could potentially act as ligands. The nitrogen atoms of both the tetrazole ring and the aniline group possess lone pairs of electrons capable of coordinating to metal centers. The stereochemistry of the chiral carbon atom could also influence the geometry of potential metal complexes.
However, without experimental data from crystallographic studies or other analytical methods, any detailed discussion on these topics for this compound would be purely speculative. Therefore, to maintain scientific accuracy and adhere to the specific requirements of the prompt, the article cannot be written. Further experimental research on this specific compound is required to provide the information needed to address the outlined topics.
Coordination Chemistry and Supramolecular Assembly
Applications in Metal Sequestration and Catalysis
The inherent structural features of 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline and its anticipated coordination complexes suggest significant potential in the fields of metal sequestration and catalysis. The presence of multiple nitrogen and potential oxygen donor sites allows for the formation of stable chelates with various metal ions, while the aromatic and heterocyclic components can facilitate catalytic transformations.
Metal Sequestration
The ability of tetrazole- and amine-functionalized materials to bind to metal ions is well-documented, forming the basis for their application in metal sequestration. Materials functionalized with amino groups have demonstrated effectiveness in the adsorption of heavy metal ions from aqueous solutions. urjc.es The nitrogen atoms in the amino group and the tetrazole ring of this compound can act as Lewis basic sites, readily donating electron pairs to coordinate with metal cations.
This sequestration capability is particularly relevant for the removal of toxic heavy metal ions from industrial wastewater. The formation of stable coordination complexes with ions such as Cu(II), Pb(II), Cd(II), and Zn(II) can facilitate their removal and recovery. urjc.esnih.gov The efficiency of sequestration is often dependent on factors such as pH, the nature of the metal ion, and the structural arrangement of the ligand in the solid state, for instance, within a porous metal-organic framework. MOFs constructed from tetrazole-containing linkers have shown promise in the selective adsorption of gases like CO2, which is a testament to the potential for selective binding of different chemical species. nih.govrsc.org
Table 1: Potential Metal Sequestration Applications
| Metal Ion | Potential Sequestration Mechanism | Relevant Analogous Systems |
|---|---|---|
| Cu(II) | Chelation via nitrogen atoms of the tetrazole and aniline (B41778) groups. | Amine-functionalized mesoporous silica, bis(tetrazole) ligands. researchgate.neturjc.es |
| Pb(II) | Formation of stable coordination complexes. | Adsorbents with carboxyl and amide groups. nih.gov |
| Cd(II) | Coordination to nitrogen donor sites. | Coordination polymers with tetrazole-containing ligands. arkat-usa.org |
| Zn(II) | Formation of discrete complexes or coordination polymers. | Bifunctional tetrazole-carboxylate ligands. nih.gov |
Catalysis
Metal complexes derived from ligands analogous to this compound have demonstrated catalytic activity in a variety of organic transformations, most notably in oxidation reactions. The ability of the ligand to stabilize different oxidation states of the coordinated metal ion is a key factor in its catalytic efficacy.
For instance, copper complexes featuring aminophenol-based ligands have been shown to catalyze the oxidation of o-aminophenol. mdpi.comnih.gov Similarly, copper(II) complexes with various nitrogen-containing ligands have been investigated for their catalytic activity in the oxidation of catechols. rsc.org The presence of both the tetrazole and aniline functionalities in the target molecule could lead to the formation of robust and efficient catalysts for a range of oxidative coupling reactions.
Metal-organic frameworks built with tetrazole linkers are also emerging as promising heterogeneous catalysts. Their high surface area and tunable porosity can enhance catalytic activity and selectivity for a variety of chemical reactions, including oxidation, reduction, and coupling reactions. alfa-chemistry.com For example, a copper-based MOF with a tetrazole linker has been successfully employed as a photocatalyst for the conversion of CO2.
Table 2: Potential Catalytic Applications
| Reaction Type | Metal Center | Mechanistic Insight | Analogous Catalytic System |
|---|---|---|---|
| Oxidation of Phenols/Aminophenols | Copper(II) | Formation of a metal-substrate complex, followed by electron transfer. | Tetranuclear copper complexes with aminoalcohol ligands. mdpi.com |
| Oxidative Coupling Reactions | Cobalt(II), Nickel(II) | Stabilization of different metal oxidation states by the ligand. | Complexes with bifunctional tetrazole-carboxylate connectors. |
| Photocatalysis | Silver(I), Copper(I) | Light-induced electron transfer facilitated by the MOF structure. | Ag(I)-based MOFs with 5-amino-tetrazole. |
| C-C Coupling Reactions | Palladium(II) | Formation of catalytically active metal-ligand species. | Polymer-supported palladium complexes with tetrazole ligands. |
While the direct synthesis and evaluation of this compound and its metal complexes are yet to be extensively reported, the foundational knowledge from analogous systems strongly suggests a rich and promising area for future research. The development of novel materials based on this ligand could lead to significant advancements in environmental remediation and catalytic process technologies.
Advanced Applications in Materials Science
Development of Nitrogen-Rich Energetic Materials (e.g., High-Energy Density Materials)
The quest for new high-energy density materials (HEDMs) that offer superior performance and enhanced safety profiles is a continuous endeavor in materials science. Nitrogen-rich compounds are at the forefront of this research due to their high positive heats of formation, which release a large amount of energy upon decomposition, and their generation of environmentally benign nitrogen gas as a primary product. researchgate.netrsc.orgresearchgate.net The tetrazole ring, with its high nitrogen content (80% by mass in the parent molecule), is a key functional group in the design of such materials. rsc.orgresearchgate.net
The incorporation of a tetrazole group into the structure of 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline imparts a significant nitrogen content to the molecule. This inherent property makes it a potential candidate for use as a component in energetic formulations. Research on analogous tetrazole-containing compounds has demonstrated their potential to serve as energetic materials. researchgate.netenergetic-materials.org.cn The presence of the aniline (B41778) group offers a reactive site for further modification, such as the introduction of additional energetic moieties (e.g., nitro or azido (B1232118) groups), which could further enhance the energetic properties of the resulting derivatives.
A general strategy in the development of energetic materials is to achieve a balance between energy output and stability. Tetrazole derivatives have been shown to exhibit good thermal stability, a critical factor for the safe handling and storage of energetic materials. rsc.org The energetic performance of materials derived from this compound would be influenced by factors such as its density, heat of formation, and oxygen balance. While specific data for this compound is not available, the properties of similar nitrogen-rich tetrazole compounds provide a basis for its potential in this field.
Table 1: Comparison of Properties of Representative Nitrogen-Rich Energetic Compounds
| Compound | Nitrogen Content (%) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) |
|---|---|---|---|
| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | 38.8 | -155 | 7.35 |
| 1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX) | 37.8 | +74.5 | 9.10 |
| Hexanitrohexaazaisowurtzitane (CL-20) | 38.4 | +229 | 9.66 |
| Representative Fused Ring Tetrazole Compound | 60.20–72.04 | 755–1085 | N/A |
Integration into Functional Organic Materials
The distinct electronic properties of the tetrazole and aniline rings suggest that this compound could be integrated into various functional organic materials. The tetrazole ring is known for its ability to coordinate with metal ions, a property that is leveraged in the construction of metal-organic frameworks (MOFs) and other coordination polymers. lifechemicals.com These materials have applications in gas storage, separation, and catalysis. The aniline moiety, on the other hand, is a well-known component of conducting polymers and electroactive materials.
The bifunctional nature of this compound could therefore be exploited to create materials with multifunctional properties. For instance, it could be used as a ligand to synthesize MOFs where the aniline group remains available for post-synthetic modification, such as polymerization or the attachment of other functional groups. This could lead to the development of conductive MOFs or materials with tunable electronic properties.
Use in Polymer Chemistry as Monomers or Modifiers
The aniline functionality in this compound makes it a prime candidate for use as a monomer in the synthesis of novel polymers. Polyaniline and its derivatives are a well-studied class of conducting polymers with a wide range of applications, including in sensors, actuators, and antistatic coatings. nih.govrsc.orgresearchgate.net The polymerization of this compound, either through chemical or electrochemical oxidation, could lead to a polymer with a polyaniline backbone and pendant tetrazole-butan groups. nih.gov
These pendant groups would be expected to significantly influence the properties of the resulting polymer. The bulky nature of the 1-(2H-tetrazol-5-yl)butan-2-yl group could affect the polymer's morphology and solubility, potentially leading to improved processability compared to unsubstituted polyaniline. rsc.org The presence of the tetrazole rings would also increase the nitrogen content of the polymer, which could enhance its thermal stability and flame retardancy.
Moreover, the tetrazole units within the polymer matrix could act as coordination sites for metal ions, leading to the formation of polymer-metal complexes. These materials could have applications in catalysis or as sensors. The ability to tailor the properties of the polymer by incorporating the specific functionalities of the tetrazole ring opens up possibilities for creating new materials for a variety of advanced applications. lifechemicals.com
Table 2: Potential Properties of Polymers Derived from this compound
| Property | Expected Influence of Tetrazole-Butan Group | Potential Application |
|---|---|---|
| Solubility | Increased due to steric hindrance, preventing dense chain packing. | Improved processability for film and fiber formation. |
| Thermal Stability | Enhanced due to high nitrogen content and stable aromatic rings. | High-performance plastics and coatings. |
| Conductivity | Modified electronic properties compared to polyaniline. | Organic electronics, sensors. |
| Metal Coordination | Ability to form polymer-metal complexes. | Catalysis, ion-exchange resins, sensors. |
| Flame Retardancy | Increased due to high nitrogen content. | Fire-resistant materials. |
Sensing Applications for Chemical Analytes
The development of chemical sensors is a critical area of materials science, with applications ranging from environmental monitoring to medical diagnostics. The structure of this compound suggests its potential use in the design of chemosensors. The tetrazole moiety is known to act as a binding site for various analytes, particularly metal ions. africanjournalofbiomedicalresearch.com The interaction between the analyte and the tetrazole ring can lead to a detectable change in the optical or electronic properties of the molecule.
For instance, tetrazole-based compounds have been developed as fluorescent chemosensors. nih.govresearchgate.netrsc.org The binding of a target analyte can modulate the fluorescence of the sensor molecule, leading to a "turn-on" or "turn-off" response. The aniline group in this compound could be part of the signaling unit of such a sensor, where its electronic properties are perturbed upon analyte binding to the tetrazole ring.
Furthermore, if polymerized, the resulting polymer could be used to fabricate sensor devices. Conducting polymer-based sensors are known for their high sensitivity and rapid response times. nih.gov A polymer derived from this compound could exhibit changes in its conductivity or electrochemical properties upon exposure to specific analytes that interact with the pendant tetrazole groups. This could enable the development of selective and sensitive sensors for a variety of chemical species. semanticscholar.org
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for preparing 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline , and how can reaction conditions be optimized for higher yields? A:
- Synthetic Route : A common approach involves coupling aniline derivatives with tetrazole precursors. For example, 4-nitroaniline can react with sodium azide under acidic conditions to form the tetrazole ring, followed by alkylation or reductive amination to introduce the butan-2-yl side chain .
- Optimization Strategies :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted azides and nitro derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
